

Agathisflavone versus amentoflavone activity

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Compound Focus: Agathisflavone

CAS No.: 28441-98-7

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Activity Comparison at a Glance

Activity	Agathisflavone	Amentoflavone
Primary Research Focus	Neuroinflammation, Neuroprotection, Glia Modulation [1] [2] [3]	Oncology, Broad-Spectrum Antiviral [4] [5] [6]

| **Anti-cancer** | **Limited Data** | **Strong Evidence** • Induces apoptosis & inhibits migration in pancreatic cancer cells [4] • Inhibits growth, stemness, metastasis in colorectal cancer [5] • Key mechanism: Inhibits PI3K/AKT/mTOR pathway; targets GLI-1/IL6/STAT3 axis [4] [5] | | **Anti-neuroinflammatory / Neuroprotective** | **Strong Evidence** • Modulates microglia & astrocytes; reduces pro-inflammatory markers (IL-1 β , NLRP3) [1] [2] • Protects neurons in glia/neuron co-cultures; upregulates IL-10 [2] • Potential mechanism: Binds Glucocorticoid Receptor (GR) [3] | **Limited Direct Data** (See [7] for general biflavonoid context) | | **Antiviral** | **Limited Data** (See [8] for general biflavonoid context) | **Strong Evidence** • Inhibits Influenza A by targeting Hemagglutinin (HA) & Neuraminidase (NA) [6] • Inhibits SARS-CoV-2 proteases [9] [8] • Active against HIV, Herpes Simplex [8] | | **Antioxidant** | **Strong Evidence** • Effective free radical (DPPH, ABTS, OH, NO) scavenger; inhibits lipid peroxidation [10] | **Noted Property** [7] [6] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

In Vitro Anti-Cancer Activity (Amentoflavone)

- **Cell Lines:** BxPC-3 pancreatic cancer cells [4]; Colorectal cancer models [5].
- **Key Protocols:**
 - **Cell Viability (CCK-8 Assay):** Cells seeded and treated with amentoflavone (5-40 μM) for 24/48 hours. Viability assessed by measuring absorbance at 450nm [4].
 - **Apoptosis & Cell Cycle Analysis:** Flow cytometry after staining with Annexin V/PI or PI/RNase [4].
 - **Migration & Invasion (Scratch Wound Healing & Transwell Assay):** Cell monolayer scratched; migration into wound measured. For invasion, cells plated in Matrigel-coated Transwell inserts [4].
 - **Glycolysis Stress Test:** Seahorse Analyzer measures extracellular acidification rate (ECAR) in cancer cells [4].

In Vitro Anti-neuroinflammatory Activity (Agathisflavone)

- **Models:** Organotypic brain slices [1]; Neuron-glia cell co-cultures [2] [3].
- **Key Protocols:**
 - **Inflammation Induction:** Treated with LPS (1 $\mu\text{g}/\text{mL}$) or IL-1 β (10 ng/mL) [2] [3].
 - **Immunofluorescence (IF) & Western Blot:** Cells/slices stained for markers like GFAP (astrocytes), Iba-1 (microglia), β -tubulin III (neurons). Protein expression quantified via Western Blot [1] [2].
 - **Gene Expression (RT-qPCR):** mRNA levels of IL-1 β , IL-10, NLRP3, TNF- α analyzed [1] [2].
 - **Viability (MTT Assay):** Mitochondrial dehydrogenase activity measured to assess cytotoxicity of compounds [3].

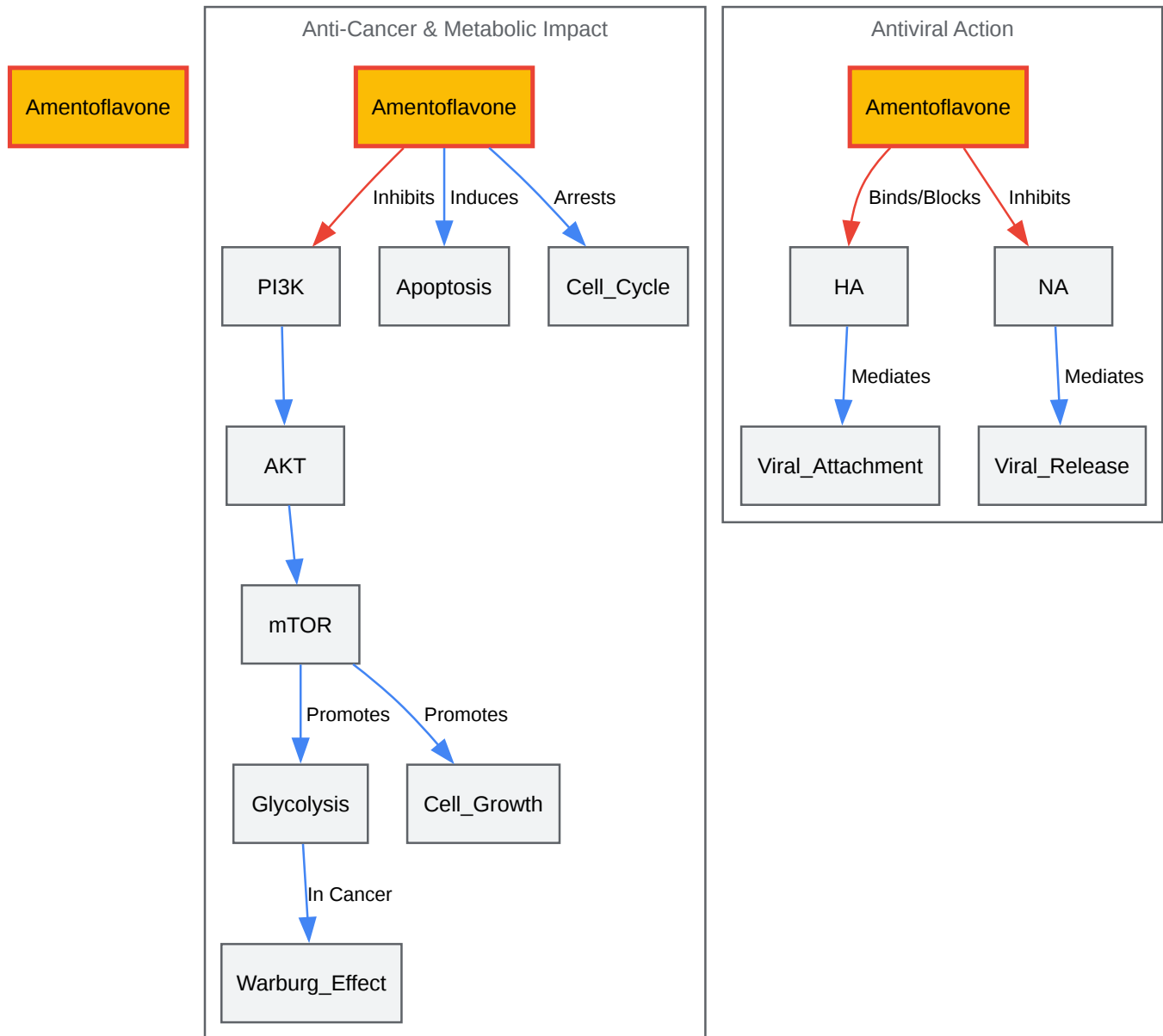
In Vitro Antiviral Activity (Amentoflavone)

- **Virus & Cells:** Influenza A (PR8-GFP IAV) in RAW 264.7, A549, MDCK cells [6]; SARS-CoV-2 [9] [8].
- **Key Protocols:**
 - **Time-of-Addition Assay:** Compound added at different stages (pre-/post-infection) to identify which step (attachment, entry, replication) is inhibited [6].

- **Plaque Reduction Assay:** Virus-amentoflavone mixture added to cell monolayer. Plaques counted after incubation to measure virucidal effect [6].
 - **Hemagglutination (HA) & Neuraminidase (NA) Inhibition:** Tests compound's ability to block viral attachment (HA) and release (NA) [6].
 - **Molecular Docking:** Computational modeling predicts compound binding to viral proteins (e.g., HA, NA, proteases) [9] [6].
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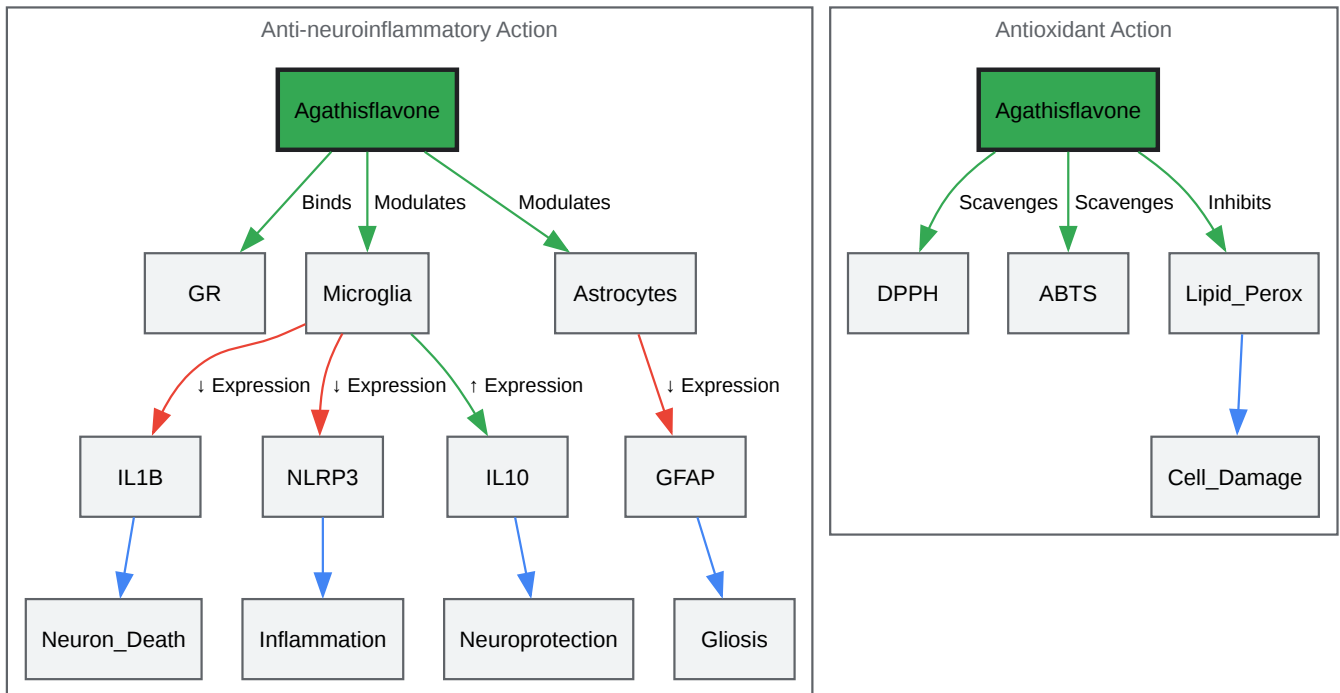
Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways through which these biflavonoids exert their primary documented effects.



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Amentoflavone's primary mechanisms involve inhibiting the PI3K/AKT/mTOR pathway in cancer cells to suppress growth and glycolysis (Warburg effect), and directly targeting viral proteins to block infection [4] [6].



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***Agathisflavone's** neuroprotective effects are linked to its binding to the Glucocorticoid Receptor (GR), modulating glial cell activity to suppress pro-inflammatory signals and promote a protective environment. It also directly scavenges reactive oxygen species [1] [2] [10].*

Research Implications and Future Directions

The distinct research profiles of **agathisflavone** and amentoflavone highlight different therapeutic potentials. **Agathisflavone** is a compelling candidate for **neuroinflammatory and neurodegenerative diseases** like Multiple Sclerosis, Alzheimer's, and Traumatic Brain Injury (TBI) [1] [2]. Amentoflavone shows significant promise in **oncology**, particularly for aggressive cancers like pancreatic and colorectal cancer, and as a **broad-spectrum antiviral agent** [4] [5] [6].

Future research should focus on:

- **Cross-Validation:** Testing amentoflavone's efficacy in neuroinflammation models and **agathisflavone's** potential in oncology.
- **In Vivo Studies:** Conducting more preclinical animal studies to validate efficacy and determine pharmacokinetics.
- **Drug Development:** Exploring formulation strategies like nanoparticles to overcome bioavailability limitations common to flavonoids.
- **Synergistic Effects:** Investigating potential synergistic effects of these biflavonoids with existing therapeutics [8].

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